molecular formula C8H6Cl2O2 B6315882 2,5-Dichloro-3-methoxybenzaldehyde CAS No. 1629253-43-5

2,5-Dichloro-3-methoxybenzaldehyde

Cat. No.: B6315882
CAS No.: 1629253-43-5
M. Wt: 205.03 g/mol
InChI Key: QKKIQXFPVFTFJO-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-methoxybenzaldehyde typically involves the chlorination of 3-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,5-Dichloro-3-methoxybenzoic acid.

    Reduction: 2,5-Dichloro-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atoms and the electron-donating methoxy group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-methoxybenzaldehyde
  • 2,6-Dichloro-3-methoxybenzaldehyde
  • 3,5-Dichloro-2-methoxybenzaldehyde

Uniqueness

2,5-Dichloro-3-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and properties. The position of the chlorine atoms and the methoxy group can significantly affect the compound’s chemical behavior and its interactions in various applications.

Properties

IUPAC Name

2,5-dichloro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKIQXFPVFTFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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